molecular formula C9H8Br2O B13687828 2-Bromo-1-(3-bromo-2-methylphenyl)ethanone

2-Bromo-1-(3-bromo-2-methylphenyl)ethanone

Cat. No.: B13687828
M. Wt: 291.97 g/mol
InChI Key: RQZYKKXLAUQRFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(3-bromo-2-methylphenyl)ethanone is an organic compound with the molecular formula C9H8Br2O. It is a brominated derivative of acetophenone and is known for its applications in various chemical reactions and research fields.

Preparation Methods

The synthesis of 2-Bromo-1-(3-bromo-2-methylphenyl)ethanone typically involves the bromination of 3-bromo-2-methylacetophenone. One common method includes the reaction of 3-bromo-2-methylacetophenone with bromine in the presence of a suitable solvent like acetic acid . The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position.

Chemical Reactions Analysis

2-Bromo-1-(3-bromo-2-methylphenyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Scientific Research Applications

2-Bromo-1-(3-bromo-2-methylphenyl)ethanone is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3-bromo-2-methylphenyl)ethanone involves its interaction with various molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. The carbonyl group can also participate in nucleophilic addition reactions, further contributing to its reactivity .

Comparison with Similar Compounds

2-Bromo-1-(3-bromo-2-methylphenyl)ethanone can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H8Br2O

Molecular Weight

291.97 g/mol

IUPAC Name

2-bromo-1-(3-bromo-2-methylphenyl)ethanone

InChI

InChI=1S/C9H8Br2O/c1-6-7(9(12)5-10)3-2-4-8(6)11/h2-4H,5H2,1H3

InChI Key

RQZYKKXLAUQRFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Br)C(=O)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.